Cas no 890600-19-8 (N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide)

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group and an acetamide linker bound to a 5-chloro-2-methylphenyl moiety. This structure suggests potential pharmacological relevance, particularly in receptor modulation due to the piperazine and fluorophenyl components, which are common in bioactive molecules. The chloro and methyl substituents on the phenyl ring may enhance lipophilicity and binding affinity. This compound could be of interest in medicinal chemistry research for its structural versatility and potential interactions with central nervous system targets. Its well-defined molecular architecture allows for precise structure-activity relationship studies.
N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide structure
890600-19-8 structure
Product Name:N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide
CAS No:890600-19-8
MF:C19H21ClFN3O
MW:361.840946912766
CID:6416063
PubChem ID:6467449
Update Time:2025-11-06

N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide
    • Z30979004
    • N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
    • VU0606132-1
    • N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide
    • AP-124/43383601
    • AKOS002266343
    • N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
    • 890600-19-8
    • F3230-0134
    • 1-Piperazineacetamide, N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-
    • Inchi: 1S/C19H21ClFN3O/c1-14-2-3-15(20)12-18(14)22-19(25)13-23-8-10-24(11-9-23)17-6-4-16(21)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25)
    • InChI Key: XRRIRIVFJAXBAY-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC(Cl)=CC=C2C)=O)CCN(C2=CC=C(F)C=C2)CC1

Computed Properties

  • Exact Mass: 361.1357182g/mol
  • Monoisotopic Mass: 361.1357182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 35.6Ų

Experimental Properties

  • Density: 1.275±0.06 g/cm3(Predicted)
  • Boiling Point: 533.5±50.0 °C(Predicted)
  • pka: 13.94±0.70(Predicted)

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Additional information on N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide

Research Brief on N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide (CAS: 890600-19-8)

N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide (CAS: 890600-19-8) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have focused on its potential pharmacological properties, particularly its interactions with neurotransmitter receptors and its implications for therapeutic applications. This research brief synthesizes the latest findings on this compound, highlighting its chemical characteristics, biological activity, and potential clinical relevance.

The compound features a piperazine core substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 5-chloro-2-methylphenyl ring. This structural configuration suggests potential affinity for serotonin and dopamine receptors, making it a candidate for neurological and psychiatric drug development. Recent in vitro studies have demonstrated its binding affinity for 5-HT1A and D2 receptors, with IC50 values in the nanomolar range, indicating strong receptor modulation potential.

In vivo studies conducted in rodent models have explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary results indicate good oral bioavailability and blood-brain barrier penetration, critical factors for central nervous system (CNS)-targeted therapeutics. However, challenges such as metabolic stability and potential off-target effects require further investigation to optimize its drug-like properties.

Recent patent filings and preclinical reports suggest that derivatives of N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide are being explored for their potential in treating anxiety, depression, and schizophrenia. The compound's ability to modulate dopaminergic and serotonergic pathways without significant side effects positions it as a promising lead for next-generation psychotropic medications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials.

Future research directions include structural optimization to enhance selectivity and reduce potential toxicity, as well as comprehensive safety profiling. The integration of computational modeling and high-throughput screening techniques is expected to accelerate the development of this compound and its analogs. Given its unique pharmacological profile, N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide represents a compelling case study in the intersection of chemical synthesis and therapeutic innovation.

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